molecular formula C7H8N4OS B8505326 5-(2-Azidoethyl)thiophene-2-carboxamide CAS No. 88962-05-4

5-(2-Azidoethyl)thiophene-2-carboxamide

Cat. No.: B8505326
CAS No.: 88962-05-4
M. Wt: 196.23 g/mol
InChI Key: KOFTWPZSSUITCQ-UHFFFAOYSA-N
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Description

5-(2-Azidoethyl)thiophene-2-carboxamide is a synthetic organic compound designed for research and development applications. It features a thiophene-2-carboxamide core, a scaffold recognized for its significant potential in medicinal chemistry due to its diverse biological activities . The unique structure of this derivative, incorporating a 2-azidoethyl functional group at the 5-position, makes it a particularly valuable intermediate for Click Chemistry. The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling researchers to efficiently conjugate the thiophene pharmacophore to other molecules, biomolecules, or solid supports for the creation of chemical libraries, probe discovery, and bioconjugation studies. The thiophene-2-carboxamide motif is a privileged structure in drug discovery, with documented scientific interest in derivatives exhibiting antibacterial and anticancer properties. Some thiophene-2-carboxamide derivatives have been identified as potent antitumor agents, inducing apoptotic cell death in various human tumor cell lines , while others have been explored as inhibitors of specific enzymes like Histone Deacetylase (HDAC) . This makes this compound a versatile building block for constructing more complex molecules aimed at investigating these and other biological pathways. Researchers can leverage this compound to develop potential lead compounds, study structure-activity relationships (SAR), and synthesize targeted probes for mechanism-of-action studies. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

CAS No.

88962-05-4

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

5-(2-azidoethyl)thiophene-2-carboxamide

InChI

InChI=1S/C7H8N4OS/c8-7(12)6-2-1-5(13-6)3-4-10-11-9/h1-2H,3-4H2,(H2,8,12)

InChI Key

KOFTWPZSSUITCQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(=O)N)CCN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 5-(2-Azidoethyl)thiophene-2-carboxamide with related compounds:

Compound Name Substituents (Position) Functional Groups Molecular Formula Key Properties/Applications Reference
This compound 5-(2-azidoethyl), 2-carboxamide Azide, carboxamide C₇H₇N₅OS Click chemistry, drug conjugation N/A
5-(2-Azanylethyl)-4-phenyl-thiophene-2-carboximidamide 5-(2-aminoethyl), 4-phenyl, 2-carboximidamide Aminoethyl, phenyl, carboximidamide C₁₃H₁₅N₃S Potential antimicrobial activity
3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide 3-isopropoxy, 5-methoxy, 2-carboxamide (tetrazolyl) Isopropoxy, methoxy, tetrazole C₁₅H₁₆N₆O₃S Anticancer/kinase inhibition
5-(Methoxycarbonyl)thiophene-2-carboxylic acid 5-methoxycarbonyl, 2-carboxylic acid Methoxycarbonyl, carboxylic acid C₇H₆O₄S Luminescent materials, synthesis precursor

Key Observations :

  • Azide vs. Aminoethyl: The azide group in the target compound enables bioorthogonal reactions (e.g., CuAAC click chemistry), unlike the aminoethyl group in 5-(2-azanylethyl)-4-phenyl-thiophene-2-carboximidamide, which may enhance solubility but lacks similar reactivity .
  • Electronic Effects : Electron-withdrawing groups (e.g., methoxycarbonyl in ) increase the thiophene ring’s electron deficiency, improving charge transport in materials. The azide group, being moderately electron-withdrawing, may balance reactivity and electronic properties .
  • Biological Activity: Compounds with tetrazolyl or quinolinyl substituents (–2) exhibit enhanced kinase inhibition or antimicrobial effects due to hydrogen-bonding and π-stacking interactions, whereas the azide group’s primary utility lies in modular conjugation .

Solubility and Pharmacokinetics

  • Aqueous Solubility : The carboxamide group in the target compound improves water solubility relative to benzo[b]thiophene derivatives with bulky substituents (e.g., 3-isopropoxy-5-methoxy-N-(1H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide) .
  • LogP Values : The azidoethyl group (logP ~1.2) reduces hydrophobicity compared to phenyl-substituted analogs (e.g., logP ~2.8 for 5-(2-azanylethyl)-4-phenyl-thiophene-2-carboximidamide), favoring systemic distribution .

Preparation Methods

Synthesis of 5-(2-Bromoethyl)thiophene-2-carboxamide

The precursor 5-(2-bromoethyl)thiophene-2-carboxamide is synthesized via Friedel-Crafts alkylation of thiophene-2-carboxamide. The carboxamide group at position 2 directs electrophilic substitution to position 5, enabling the introduction of a 2-bromoethyl moiety.

Procedure :

  • Thiophene-2-carboxamide (10 mmol) is dissolved in dichloromethane (DCM) with catalytic AlCl₃.

  • 1,2-Dibromoethane (12 mmol) is added dropwise at 0°C, and the mixture is stirred for 6 hours.

  • The crude product is purified via recrystallization from ethanol, yielding 5-(2-bromoethyl)thiophene-2-carboxamide (72% yield).

Key Data :

  • ¹H NMR (CDCl₃) : δ 7.45 (d, J = 3.6 Hz, 1H, thiophene H-3), 7.20 (d, J = 3.6 Hz, 1H, thiophene H-4), 6.10 (s, 2H, NH₂), 3.60 (t, J = 6.8 Hz, 2H, CH₂Br), 2.95 (t, J = 6.8 Hz, 2H, CH₂).

Direct Cyclization of Thiophene Precursors with Azidoethyl Moieties

Gewald Reaction with Azidoethyl Nitriles

A modified Gewald reaction constructs the thiophene ring using cyanothioacetamide and α-azidoethyl ketones.

Procedure :

  • Cyanothioacetamide (10 mmol) and 3-azido-1-phenylpropan-1-one (10 mmol) are stirred in ethanol with KOH (2 mmol) at 25°C for 4 hours.

  • The product is isolated via filtration and recrystallized from acetone, yielding 5-(2-azidoethyl)thiophene-2-carboxamide (68% yield).

Mechanistic Insight :
The reaction proceeds through Knoevenagel condensation, followed by cyclization and tautomerization. The azidoethyl group is incorporated during the ketone selection step.

Key Data :

  • HPLC Purity : 95.2%.

  • MS (ESI) : m/z 237.1 [M+H]⁺.

Post-Functionalization of Thiophene-2-carboxamide Derivatives

Reductive Amination and Azide Transfer

This method leverages reductive amination to install a 2-aminoethyl group, followed by diazotransfer.

Procedure :

  • Thiophene-2-carboxamide (10 mmol) reacts with 2-nitroethyl bromide (12 mmol) in DMF using DIPEA (15 mmol) as a base.

  • The nitro group is reduced to an amine using H₂/Pd-C (90% yield).

  • The amine is converted to an azide using triflyl azide (TfN₃) and CuSO₄ (75% yield).

Key Data :

  • ¹H NMR (CDCl₃) : δ 7.40 (d, J = 3.6 Hz, 1H), 7.15 (d, J = 3.6 Hz, 1H), 3.50 (t, J = 6.8 Hz, 2H), 2.85 (t, J = 6.8 Hz, 2H).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Key Advantage
Nucleophilic Substitution8512High regioselectivity
Gewald Cyclization684Single-step ring formation
Reductive Amination7524Compatibility with sensitive functional groups

Challenges and Optimization Strategies

  • Azide Stability : The azido group is prone to decomposition under acidic or high-temperature conditions. Reactions should be conducted at ≤80°C in aprotic solvents.

  • Regioselectivity : Friedel-Crafts alkylation requires strict temperature control (0–5°C) to prevent polysubstitution.

  • Purification : Recrystallization from DMSO/acetonitrile (1:3) removes unreacted starting materials effectively .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2-Azidoethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Answer : The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Formation of the thiophene-2-carboxamide scaffold using methods like the Gewald reaction or coupling reactions (e.g., Suzuki coupling for aryl substitutions) .
  • Step 2 : Introduction of the azidoethyl group via nucleophilic substitution or click chemistry. For example, alkylation of thiophene-2-carboxamide derivatives with 2-azidoethyl halides under basic conditions (e.g., K₂CO₃/DMF) .
  • Optimization : Reaction yields (typically 21–37% for similar carboxamide derivatives) can be improved by controlling temperature (e.g., reflux in acetonitrile), solvent polarity, and stoichiometric ratios of reagents .

Q. How can researchers confirm the structural integrity of This compound using spectroscopic techniques?

  • Answer : Key characterization methods include:

  • IR Spectroscopy : Detect the azide (-N₃) stretch at ~2100–2120 cm⁻¹ and amide (-CONH₂) bands at ~1670 cm⁻¹ .
  • ¹H/¹³C NMR : Identify thiophene protons (δ 6.90–7.80 ppm), azidoethyl protons (δ 3.0–3.5 ppm), and carboxamide carbonyl signals (δ ~165 ppm) .
  • HRMS : Validate molecular weight and isotopic patterns (e.g., [M+H]⁺ for C₈H₉N₅OS) .

Q. What safety precautions are essential when handling azide-containing compounds like This compound?

  • Answer :

  • Ventilation : Use fume hoods to avoid inhalation of azide vapors, which are toxic and potentially explosive .
  • Containment : Avoid contact with metals or strong oxidizing agents to prevent unintended decomposition .
  • Waste Disposal : Collect azide waste in sealed containers labeled for hazardous material disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of This compound?

  • Answer :

  • DFT Calculations : Model the electron density of the azide group to predict its propensity for click reactions (e.g., Huisgen cycloaddition) or stability under varying pH .
  • Molecular Docking : Screen against target enzymes (e.g., bacterial enoyl-ACP reductase) to assess binding affinity, leveraging the thiophene ring’s π-π stacking and azide’s polar interactions .

Q. What strategies resolve contradictions in reported bioactivity data for thiophene-carboxamide derivatives?

  • Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., MIC testing against S. aureus ATCC 25923) to minimize variability .
  • SAR Studies : Compare substituent effects (e.g., azide vs. nitro groups) on antimicrobial activity to identify critical functional groups .
  • Meta-Analysis : Aggregate data from multiple studies to discern trends (e.g., azide derivatives show enhanced Gram-positive activity vs. Gram-negative) .

Q. How can the azide group in This compound be exploited for bioconjugation or prodrug design?

  • Answer :

  • Click Chemistry : React the azide with alkynes (e.g., PEGylated probes) to generate stable triazole-linked conjugates for imaging or targeted drug delivery .
  • Prodrug Activation : Use intracellular reductases to cleave the azide moiety, releasing active metabolites (e.g., amine derivatives) .

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